Cas no 213738-77-3 (Glycidyl Palmitoleate)

Glycidyl Palmitoleate 化学的及び物理的性質

名前と識別子

-

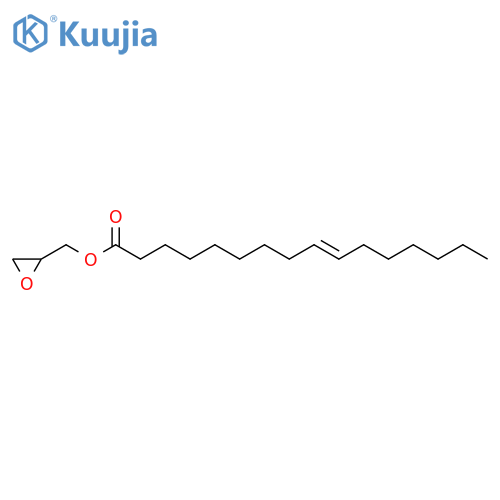

- Glycidyl Palmitoleate

- (±)-Oxiran-2-ylmethyl (9Z)-hexadec-9-enoate

- (9Z)-9-Hexadecenoic acid 2-oxiranylmethyl ester

-

- インチ: InChI=1S/C19H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h7-8,18H,2-6,9-17H2,1H3/b8-7-

- InChIKey: FWEHVPCBXKCYHE-FPLPWBNLSA-N

- ほほえんだ: CCCCCC/C=C\CCCCCCCC(=O)OCC1CO1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 16

Glycidyl Palmitoleate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | G615680-100mg |

Glycidyl Palmitoleate |

213738-77-3 | 100mg |

$ 1694.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-489967-5 mg |

UCM710, |

213738-77-3 | 5mg |

¥654.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-489967-5mg |

UCM710, |

213738-77-3 | 5mg |

¥654.00 | 2023-09-05 | ||

| TRC | G615680-10mg |

Glycidyl Palmitoleate |

213738-77-3 | 10mg |

$ 224.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-490030-1mg |

Glycidyl palmitoleate-d5, |

213738-77-3 | 1mg |

¥2858.00 | 2023-09-05 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-490030-1 mg |

Glycidyl palmitoleate-d5, |

213738-77-3 | 1mg |

¥2,858.00 | 2023-07-11 |

Glycidyl Palmitoleate 関連文献

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

3. Back matter

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

Glycidyl Palmitoleateに関する追加情報

Glycidyl Palmitoleate: A Comprehensive Overview

Glycidyl Palmitoleate, also known by its CAS number 213738-77-3, is a versatile compound with significant applications in various industries. This compound is a type of epoxide, specifically a glycidyl ester derived from palmitoleic acid. Its unique chemical structure and properties make it highly valuable in fields such as polymer chemistry, coatings, and even biotechnology.

Glycidyl Palmitoleate is characterized by its ability to undergo various chemical reactions, particularly those involving epoxide ring-opening. This property makes it an excellent candidate for use in polymer synthesis, where it can serve as a building block for creating advanced materials with tailored properties. Recent studies have highlighted its potential in developing bio-based polymers, which are increasingly sought after due to their sustainability and biodegradability.

The CAS number 213738-77-3 is a unique identifier assigned to Glycidyl Palmitoleate by the Chemical Abstracts Service (CAS). This number ensures that the compound can be easily referenced in scientific literature, regulatory documents, and industrial applications. Its inclusion in various databases and research platforms underscores its importance in the chemical industry.

One of the most notable applications of Glycidyl Palmitoleate is in the formulation of high-performance coatings and adhesives. Its ability to form strong cross-linked networks through epoxy ring-opening reactions makes it ideal for creating durable and weather-resistant surfaces. Recent advancements in nanotechnology have further enhanced its utility, with researchers exploring its use in creating nanostructured coatings that exhibit superior mechanical and barrier properties.

In the field of biotechnology, Glycidyl Palmitoleate has shown promise as a precursor for producing biodegradable polymers. These polymers have potential applications in packaging, agriculture, and medicine, where environmental sustainability is a key concern. By leveraging its natural origin and biocompatibility, scientists are working on developing innovative materials that can replace traditional petroleum-based plastics.

Another area where Glycidyl Palmitoleate has garnered attention is in the development of drug delivery systems. Its ability to form stable nanoparticles and micelles has made it a valuable component in designing targeted drug delivery vehicles. Recent studies have demonstrated its potential in encapsulating hydrophobic drugs, enhancing their solubility and bioavailability.

The demand for Glycidyl Palmitoleate continues to grow as industries seek sustainable alternatives to conventional chemicals. Its compatibility with eco-friendly manufacturing processes and its ability to contribute to the development of green technologies position it as a key player in the future of materials science.

In conclusion, Glycidyl Palmitoleate (CAS 213738-77-3) is a multifaceted compound with vast potential across diverse industries. From polymer synthesis to drug delivery systems, its unique properties make it an invaluable tool for researchers and manufacturers alike. As advancements in science and technology continue to unfold, the applications of Glycidyl Palmitoleate are expected to expand further, solidifying its role as a cornerstone of modern material innovation.

213738-77-3 (Glycidyl Palmitoleate) 関連製品

- 14465-68-0(Trilinolenin)

- 25496-72-4(Glycerol Monoleate)

- 18465-99-1(9,12,15-Octadecatrienoicacid, 2,3-dihydroxypropyl ester, (9Z,12Z,15Z)-)

- 1333-68-2(D-Glucitol monooleate)

- 26303-90-2(4-Decenoic acid)

- 111-03-5(rac 1-Oleoyl Glycerol)

- 122-32-7(Glycerine Trioleate)

- 15818-46-9(1,3-Glyceryl Dilinoleate (>80%))

- 2636732-25-5(2-Acetamido-2-[4-(2,2-difluoroethoxy)phenyl]acetic acid)

- 1240725-46-5(1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester)